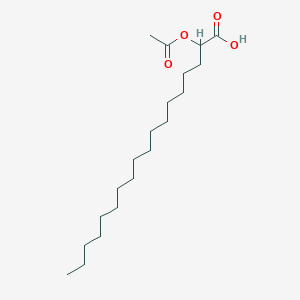
2-Acetoxyoctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetoxyoctadecanoic acid is an organic compound belonging to the class of fatty acid esters. It is derived from octadecanoic acid, commonly known as stearic acid, by the esterification of the carboxyl group with acetic acid. This compound is characterized by its long hydrocarbon chain and ester functional group, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Acetoxyoctadecanoic acid can be synthesized through the esterification of octadecanoic acid with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or crystallization to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetoxyoctadecanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield octadecanoic acid and acetic acid.
Oxidation: The hydrocarbon chain can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and acetic acid.
Oxidation: Shorter-chain fatty acids and other oxidation products.
Reduction: Octadecanol and acetic acid.
Applications De Recherche Scientifique
2-Acetoxyoctadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-acetoxyoctadecanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester group can be hydrolyzed by esterases, releasing octadecanoic acid and acetic acid, which can then participate in various metabolic pathways. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
2-Acetoxyoctadecanoic acid can be compared with other fatty acid esters such as:
Methyl stearate: An ester of octadecanoic acid with methanol, used as a biodiesel component.
Ethyl stearate: An ester of octadecanoic acid with ethanol, used in cosmetics and lubricants.
Glyceryl stearate: An ester of octadecanoic acid with glycerol, used as an emulsifier in food and cosmetics.
Uniqueness
The uniqueness of this compound lies in its specific esterification with acetic acid, which imparts distinct chemical properties and reactivity compared to other fatty acid esters. Its applications in various fields highlight its versatility and importance in both scientific research and industrial processes.
Propriétés
Formule moléculaire |
C20H38O4 |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2-acetyloxyoctadecanoic acid |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20(22)23)24-18(2)21/h19H,3-17H2,1-2H3,(H,22,23) |
Clé InChI |
VHVMZXQGJMKAIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
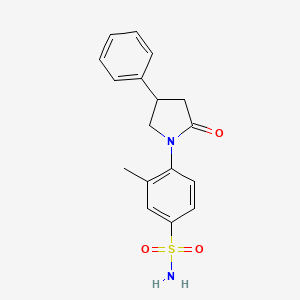

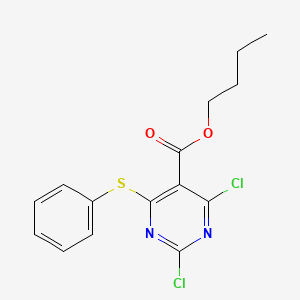
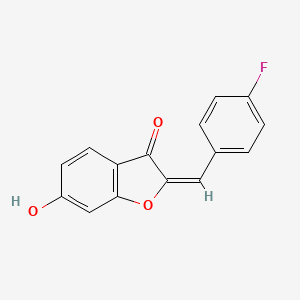
![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
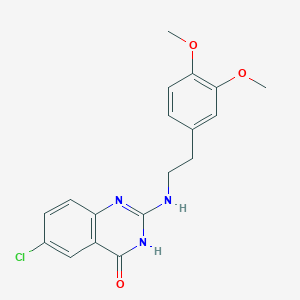
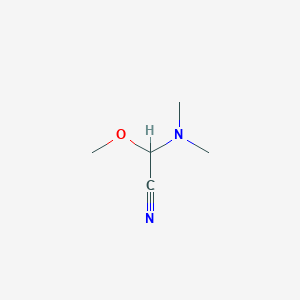
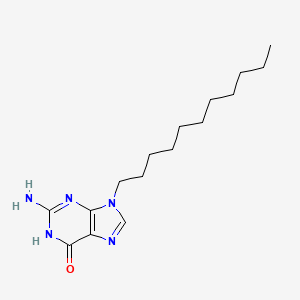
![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)

![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)

